5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and linked to a para-substituted phenyl ring. The benzamide moiety is further modified with chloro and methoxy groups at positions 5 and 2, respectively.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-23-24-19-10-8-17(25-26(12)19)13-3-6-15(7-4-13)22-20(27)16-11-14(21)5-9-18(16)28-2/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHKKKUIAHROKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.
Substitution Reactions: The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be achieved using methanol in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the triazolopyridazine moiety. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or sodium hydride (NaH) in anhydrous conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine moiety may bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632)
- Structure : Shares the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group but replaces the benzamide with an acetamide moiety.
- CAS Number : 108825-65-6 .
- Pharmacological Role : Functional inhibitor of Lin28 proteins, used at 80 µM in limb regeneration assays .
- Activity: C1632’s efficacy in Lin28 inhibition suggests triazolopyridazine derivatives can modulate RNA-binding proteins, a property that may extend to the target compound with further testing .
2-Chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- Structure : Contains a triazolopyridazine core linked via an ether-oxygen bridge to a fluoro-chlorobenzamide group.
- Molecular Formula : C₂₁H₁₇ClFN₅O₃ (MW: 441.8 g/mol) .
- Key Differences :
- Linkage : The ether bridge in this compound contrasts with the direct phenyl linkage in the target molecule, which may influence binding affinity to hydrophobic pockets.
- Substituents : The 3-methoxyphenyl group on the triazolopyridazine and the 6-fluoro substituent on the benzamide could alter electronic properties compared to the target compound’s 3-methyl and 5-chloro groups.
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12)
Biological Activity
5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a chloro group, a methoxy group, and a triazolopyridazine moiety, makes it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The IUPAC name of the compound is 5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. The molecular formula is , with a molecular weight of 393.83 g/mol. The compound's structure is illustrated below:
| Property | Details |
|---|---|
| IUPAC Name | 5-chloro-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
| Molecular Formula | |
| Molecular Weight | 393.83 g/mol |
| CAS Number | 894068-12-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyridazine moiety is believed to facilitate binding to these targets, modulating their activity and leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential efficacy against cancer through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have demonstrated that related triazole derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example:
- Compound A: IC50 = 0.39 ± 0.06 μM against HCT116.
- Compound B: IC50 = 0.46 ± 0.04 μM against MCF7.
These findings suggest that this compound may possess similar or enhanced anticancer activity.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. Research indicates that benzamide derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other benzamide derivatives reveals unique biological profiles:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.39 | Anticancer |
| Compound B | 0.46 | Anticancer |
| Compound C | 1.33 | COX-II Inhibitor |
Q & A
How can researchers design a synthetic route for 5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide?
Answer:
The synthesis involves multi-step reactions, focusing on constructing the triazolopyridazine core and coupling it with the benzamide moiety. Key steps include:
- Triazolopyridazine formation : Cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to yield 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives .
- Substitution reactions : Replacement of chlorine in the triazolopyridazine intermediate with a 4-aminophenyl group under nucleophilic aromatic substitution conditions .
- Benzamide coupling : Reaction of the substituted triazolopyridazine with 5-chloro-2-methoxybenzoyl chloride using a coupling agent like EDCI/HOBt in DMF .
Advanced note : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Computational tools (e.g., DFT calculations) can predict reactivity and guide intermediate stabilization .
What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy group at C2, chloro at C5) and triazolopyridazine ring integration .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected m/z ~450–460) and isotopic patterns for chlorine .
- HPLC with UV/Vis detection : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced note : Pair LC-MS with ion mobility spectrometry to resolve conformational isomers or trace impurities .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer:
- Variable substituent synthesis : Synthesize analogs with modifications to the triazolopyridazine (e.g., R = H, Et, F) and benzamide (e.g., methoxy vs. ethoxy) moieties .
- Biological assays : Test analogs against target enzymes (e.g., bacterial PPTases) using enzymatic inhibition assays and correlate activity with substituent electronic/hydrophobic parameters .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
Advanced note : Use QSAR models to quantify substituent contributions and prioritize high-potential derivatives .
How can low yields in the final coupling step be addressed?
Answer:
- Catalyst optimization : Replace EDCI/HOBt with BOP or PyBOP to improve coupling efficiency in polar aprotic solvents .
- Intermediate purification : Pre-purify the triazolopyridazine-amine intermediate via column chromatography (silica gel, CHCl/MeOH) to remove residual moisture or byproducts .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
How to resolve contradictions in reported synthetic yields for similar triazolopyridazine derivatives?
Answer:
- Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF), reaction temperature (±5°C), and catalyst batch variability .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust protecting groups (e.g., Boc for amines) .
- Meta-analysis : Compare literature protocols for reagent equivalents, stirring rates, and workup procedures to isolate critical variables .
What biological targets are plausible for this compound based on structural analogs?
Answer:
- Bacterial enzymes : Analogs with trifluoromethyl or chloro substituents inhibit PPTases, critical for bacterial lipid biosynthesis .
- Kinase inhibition : The triazolopyridazine core may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Anticancer activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) and correlate with ROS generation or apoptosis markers .
How can researchers identify and characterize synthetic byproducts?
Answer:
- LC-MS/MS fragmentation : Compare fragmentation patterns of byproducts with the parent compound to deduce structural modifications (e.g., demethylation, oxidation) .
- Preparative TLC : Isolate byproducts using silica gel plates (hexane/EtOAc) and characterize via H NMR and HRMS .
- Mechanistic studies : Perform kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates) .
What computational strategies can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), GI absorption, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Model membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer simulations .
- Metabolite prediction : Employ GLORY or MetaPred to identify potential Phase I/II metabolites .
How does solvent choice impact the efficiency of triazolopyridazine ring formation?
Answer:
- Polar aprotic solvents : DMF or DMSO enhance cyclization rates by stabilizing transition states via dipole interactions .
- Protic solvents : Avoid methanol/water, which may hydrolyze intermediates or promote side reactions (e.g., ring-opening) .
- Microwave-assisted synthesis : Use DMF at 120°C under microwave irradiation to reduce reaction time from hours to minutes .
What in vitro models are suitable for preliminary metabolic stability studies?
Answer:
- Liver microsomes : Incubate with human or rat liver microsomes (HLM/RLM) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition assays : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
- Hepatocyte co-cultures : Use primary hepatocytes in 3D spheroids to mimic in vivo metabolism and biliary excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
